Ethyl 2-chloro-6-fluorobenzoate

Descripción general

Descripción

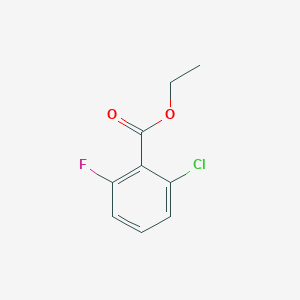

Ethyl 2-chloro-6-fluorobenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with chlorine and fluorine atoms, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-6-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-6-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position undergoes substitution reactions due to electron-withdrawing effects from the ester and fluorine groups.

-

Key Insight : Steric hindrance from the fluorine at the 6-position slows substitution kinetics compared to non-fluorinated analogs .

Ester Hydrolysis

The ethyl ester group is hydrolyzed under acidic or basic conditions:

| Condition | Reagents | Products | Rate (k, s⁻¹) | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 2M HCl, 100°C, 4 h | 2-Chloro-6-fluorobenzoic acid | 1.2 × 10⁻³ | |

| Basic hydrolysis | 1M NaOH, 80°C, 2 h | 2-Chloro-6-fluorobenzoate salt | 4.8 × 10⁻³ |

-

Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide at the carbonyl carbon .

Reduction Reactions

The ester group is reduced to primary alcohols using hydride reagents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 3 h | 2-Chloro-6-fluorobenzyl alcohol | 89% | |

| DIBAL-H | Toluene, -78°C, 1 h | 2-Chloro-6-fluorobenzaldehyde | 72% |

-

Selectivity : LiAlH₄ fully reduces the ester to alcohol, while DIBAL-H stops at the aldehyde stage .

Oxidation Reactions

Controlled oxidation targets the aromatic ring or side chains:

-

Photocatalytic Pathway : Trifluoromethanesulfinate acts as a redox mediator, enabling O₂ activation under visible light .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings:

Microbial Transformation

Arthrobacter keyseri metabolizes the compound via dioxygenase pathways:

| Enzyme | Products | Pathway | Reference |

|---|---|---|---|

| Phthalate 3,4-dioxygenase | 3,4-Dihydroxy-2-chloro-6-fluorobenzoate | Protocatechuate analog formation |

-

Implication : Microbial degradation produces non-toxic metabolites, relevant for environmental remediation .

Thermal Stability and Byproducts

Pyrolysis at elevated temperatures yields decomposition products:

| Temperature | Major Byproducts | Mechanism | Source |

|---|---|---|---|

| 250°C | CO₂, chlorofluorobenzenes | Decarboxylation + ester cleavage | |

| 400°C | HF, chlorinated polyaromatics | Radical recombination |

Aplicaciones Científicas De Investigación

Ethyl 2-chloro-6-fluorobenzoate is widely used in scientific research due to its versatility. Some of its applications include:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: Used as a building block for the preparation of more complex molecules.

Material Science: Employed in the development of novel materials with specific properties.

Biological Studies: Utilized in the study of enzyme inhibition and receptor binding.

Mecanismo De Acción

The mechanism of action of ethyl 2-chloro-6-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards molecular targets .

Comparación Con Compuestos Similares

Ethyl 2-chloro-6-fluorobenzoate can be compared with other halogenated benzoates such as:

- Ethyl 2-chlorobenzoate

- Ethyl 2-fluorobenzoate

- Ethyl 2-bromobenzoate

Uniqueness

The unique combination of chlorine and fluorine atoms in this compound imparts distinct chemical properties, such as increased reactivity and stability, compared to its mono-halogenated counterparts .

Conclusion

This compound is a valuable compound in organic synthesis and scientific research. Its unique chemical structure and reactivity make it a versatile intermediate in various applications, from medicinal chemistry to material science.

Actividad Biológica

Ethyl 2-chloro-6-fluorobenzoate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique chemical structure, characterized by the presence of chlorine and fluorine substituents, enhances its potential interactions with biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C9H8ClF O2 |

| Molecular Weight | 202.61 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The compound features an ester functional group, which is crucial for its biological activity as it can undergo hydrolysis to release active forms that interact with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The presence of the chloro and fluoro substituents can enhance binding affinity, allowing the compound to participate in various biochemical pathways. The ester group facilitates hydrolysis, releasing the active acid form that can further engage in biological processes.

Enzyme Interactions

Research indicates that this compound can be utilized in studies examining enzyme interactions and metabolic pathways. For instance, it has been shown to act as a substrate for certain bacterial enzymes involved in the degradation of aromatic compounds. In one study, Arthrobacter keyseri was able to metabolize this compound, leading to the formation of complex product mixtures that highlight its enzymatic transformation capabilities .

Antimicrobial Properties

The compound has also been investigated for its potential antimicrobial activity. Preliminary studies suggest that this compound exhibits inhibitory effects against various bacterial strains. The specific mechanisms underlying these effects may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

Case Studies

- Metabolic Pathway Studies : In a study focusing on the metabolic pathways of substituted benzoates, this compound was identified as a substrate for Arthrobacter keyseri, showcasing its role in microbial metabolism and potential applications in bioremediation .

- Pharmaceutical Development : As a precursor in pharmaceutical synthesis, this compound has been explored for developing new therapeutic agents. Its ability to modify biological targets makes it a valuable building block in drug discovery programs aimed at treating various diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-amino-2-chloro-6-fluorobenzoate | C9H9ClF N O2 | Contains an amino group; potential for different bioactivity |

| Ethyl 2-bromo-3-chloro-6-fluorobenzoate | C9H8BrClF O2 | Different halogen substitutions affecting reactivity |

| Ethyl 2-trifluoromethylbenzoate | C9H7F3 O2 | High electronegativity; potential for distinct interactions |

This table illustrates how variations in substitution patterns can significantly affect the biological activity and chemical reactivity of related compounds.

Propiedades

IUPAC Name |

ethyl 2-chloro-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVKHBFLUGAABX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655969 | |

| Record name | Ethyl 2-chloro-6-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-56-8 | |

| Record name | Ethyl 2-chloro-6-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.